N-cyclopentyl-5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
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Overview
Description
N-cyclopentyl-5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a synthetic organic compound that falls under the class of sulfonamides. It is known for its significant applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The molecular structure of this compound includes a cyclopentyl group, a fluoro substituent, a methoxy group, a trifluoromethyl group, and a benzenesulfonamide backbone, making it highly versatile in chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. The starting materials generally include cyclopentylamine, 5-fluoro-2-methoxybenzenesulfonyl chloride, and 3-(trifluoromethyl)-1H-pyrazole. The reaction conditions often require the presence of a base, such as triethylamine or sodium hydride, to facilitate nucleophilic substitution reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve batch or continuous flow processes. Optimized reaction conditions, such as controlled temperature, pressure, and the use of efficient catalysts, are crucial to maximizing yield and purity. Solvent selection is also critical, with common solvents including dichloromethane, ethanol, and acetonitrile.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: : Reacts with oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Can be reduced using agents like lithium aluminium hydride.
Substitution: : Participates in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: : Amines, alcohols, and thiols.
Electrophiles: : Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Conditions: : Reactions typically occur under mild to moderate temperatures (20-80°C) and neutral to slightly basic pH.
Major Products
The major products formed from these reactions depend on the reactants and conditions. For example:
Oxidation: : Produces sulfoxides or sulfones.
Reduction: : Generates amines or alcohols.
Substitution: : Forms various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-cyclopentyl-5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is used as a reagent or intermediate in the synthesis of complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound serves as a tool for probing cellular pathways and investigating protein-ligand interactions. Its fluorine and trifluoromethyl groups enhance its ability to bind to biological targets, making it useful in the design of molecular probes and inhibitors.
Medicine
The compound's potential medicinal applications include its use as a lead compound for the development of new therapeutic agents. Its sulfonamide moiety is known for its antimicrobial properties, and modifications to its structure may yield compounds with enhanced activity against various pathogens.
Industry
In industry, this compound is utilized in the development of specialty chemicals and materials. Its stability and reactivity make it a valuable component in the manufacture of agrochemicals, pharmaceuticals, and advanced materials.
Mechanism of Action
The mechanism by which N-cyclopentyl-5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide exerts its effects is primarily through interaction with specific molecular targets. These targets include enzymes and receptors that play critical roles in cellular processes.
Molecular Targets and Pathways
Enzymes: : Inhibition or modulation of enzyme activity, such as proteases or kinases.
Receptors: : Binding to receptor sites, altering signal transduction pathways.
Pathways: : Affecting pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-5-chloro-2-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
N-cyclopentyl-5-fluoro-2-ethoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
N-cyclopentyl-5-fluoro-2-methoxy-N-(2-(3-(difluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
Uniqueness
Compared to these similar compounds, N-cyclopentyl-5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide possesses unique properties due to the presence of both fluorine and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. Its combination of functional groups enhances its potential for diverse applications in scientific research and industrial processes.
This compound's versatility and effectiveness make it a significant subject of study across multiple scientific disciplines. Its unique combination of functional groups enables a broad range of chemical reactions and applications, highlighting its importance in advancing research and industrial innovation.
Properties
IUPAC Name |
N-cyclopentyl-5-fluoro-2-methoxy-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F4N3O3S/c1-28-15-7-6-13(19)12-16(15)29(26,27)25(14-4-2-3-5-14)11-10-24-9-8-17(23-24)18(20,21)22/h6-9,12,14H,2-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLBKONWFWPAGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N(CCN2C=CC(=N2)C(F)(F)F)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F4N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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